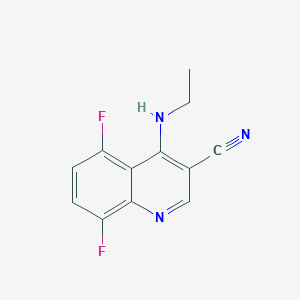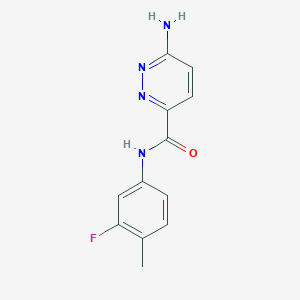![molecular formula C13H21NO3 B7554857 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which has been shown to have potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid leads to an increase in GABA levels, which in turn leads to an increase in inhibitory neurotransmission in the brain. This increase in inhibitory neurotransmission is believed to be responsible for the therapeutic effects of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects. For example, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to increase the activity of GABAergic neurons in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid. One area of interest is its potential therapeutic applications in the treatment of addiction. 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have anti-addictive effects in preclinical studies, and further research is needed to determine its potential as a treatment for addiction in humans. Another potential future direction is the development of more potent and selective inhibitors of GABA transaminase, which could lead to more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid involves the reaction of 2-cyclopropylacetyl-piperidine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. These effects are believed to be mediated by the increase in GABA levels in the brain.
Propiedades
IUPAC Name |
3-[1-(2-cyclopropylacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(9-10-4-5-10)14-8-2-1-3-11(14)6-7-13(16)17/h10-11H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYEVUYYRZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)

![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)